![molecular formula C18H27N3O3 B7927754 {4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927754.png)
{4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
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Overview
Description
{4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a cyclohexyl ring substituted with an amino-acetyl-ethyl-amino group and a carbamic acid benzyl ester moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. One common route includes:
Formation of the Cyclohexyl Ring: Cyclohexanone is subjected to reductive amination with ethylamine to form the ethylamino-cyclohexane intermediate.
Introduction of the Amino-Acetyl Group: The intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the amino-acetyl group.
Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the amino-acetyl-ethyl-amino-cyclohexane with benzyl chloroformate in the presence of a base to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amino-acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The benzyl ester group can be substituted with other ester groups or functionalized further.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.
Biology
In biological research, this compound can be used to study the effects of cyclohexyl and carbamic acid derivatives on cellular processes. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce compounds with therapeutic properties, such as enzyme inhibitors or receptor modulators.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The amino and carbamic acid groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The cyclohexyl ring provides a hydrophobic moiety that can interact with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin Derivatives: These compounds also contain amino groups and are used in various synthetic and biological applications.
Cyanoacetamide Derivatives: These compounds feature cyano and amide groups and are used in the synthesis of heterocyclic compounds.
2-Phenethylamines: These compounds have a similar amine structure and are used in medicinal chemistry for their therapeutic properties.
Uniqueness
{4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is unique due to its combination of a cyclohexyl ring, amino-acetyl group, and carbamic acid benzyl ester moiety
Biological Activity
The compound {4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H25N3O3, with a molecular weight of 353.41 g/mol. The structure features a cyclohexyl ring, an amino-acetyl group, and a benzyl ester moiety, contributing to its lipophilicity and potential pharmacological properties.
Predicted Biological Activities
Using computational tools such as PASS (Prediction of Activity Spectra for Substances), the biological activity of the compound can be inferred based on its structural characteristics. It is predicted to exhibit various pharmacological effects, including:
- Anticancer Activity : Potential inhibition of cancer cell proliferation.
- Antimicrobial Properties : Activity against various bacterial strains.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
The compound's mechanism of action may involve interactions with specific biological targets, such as enzymes or receptors. The amino-acetyl group can form hydrogen bonds, while the benzyl ester can engage in hydrophobic interactions, influencing the activity of target proteins.
Case Studies and Research Findings
Recent studies have explored the biological effects of similar carbamate derivatives. Below is a summary table highlighting key findings related to structurally similar compounds:
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several steps:
- Formation of Cyclohexyl Ring : Cyclization reactions using appropriate precursors.
- Introduction of Amino-Acetyl Group : Nucleophilic substitution methods.
- Esterification : Reaction with benzyl alcohol under acidic conditions.
These steps are crucial for achieving high yield and purity in the final product.
Properties
IUPAC Name |
benzyl N-[4-[(2-aminoacetyl)-ethylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-21(17(22)12-19)16-10-8-15(9-11-16)20-18(23)24-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,19H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPHERTWWGZSFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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